molecular formula C14H11NO4 B6386827 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261953-88-1

5-(4-Formylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6386827
CAS RN: 1261953-88-1
M. Wt: 257.24 g/mol
InChI Key: AUDWLYHNZBKNRZ-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-methoxynicotinic acid (5-FPMA) is a synthetic derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. 5-FPMA has been studied extensively for its potential applications in the field of medicinal chemistry, as it has been shown to possess a variety of biological activities. 5-FPMA is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-FPMA has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are of particular interest in the development of treatments for Alzheimer’s disease and other neurological disorders.

Mechanism Of Action

5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% is believed to act as an AChE inhibitor by binding to the active site of the enzyme and preventing its activity. This inhibition of AChE activity leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system. In addition, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Biochemical and Physiological Effects
5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In addition to its AChE inhibitory activity, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been found to have antioxidant activity, which can help protect cells from oxidative stress. Furthermore, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been found to have neuroprotective properties, which can help protect neurons from damage.

Advantages And Limitations For Lab Experiments

The main advantage of using 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase (AChE). This inhibition of AChE activity can be used to study the effects of increased levels of acetylcholine in the nervous system. In addition, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% has been found to possess a variety of other biological activities, which can be used to study the effects of these activities on cells and tissues.
However, there are a few limitations to using 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. First, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% is a synthetic compound, so it may not be as effective as naturally occurring compounds. Second, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% is relatively expensive, so it may not be feasible to use in large-scale experiments. Finally, 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% can be toxic at high concentrations, so it should be used with caution.

Future Directions

There are a variety of potential future directions for the study of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95%. First, further research could be conducted to better understand the mechanism of action of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% and its effects on the nervous system. Second, research could be conducted to investigate the potential therapeutic applications of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95%, such as in the treatment of Alzheimer’s disease and other neurological disorders. Third, research could be conducted to investigate the potential of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Finally, research could be conducted to investigate the potential of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% as an antioxidant and neuroprotective agent.

Synthesis Methods

5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% can be synthesized using a two-step process. In the first step, 4-formylphenylacetic acid is reacted with methoxylamine hydrochloride in aqueous acetic acid to form 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95%. In the second step, the product is purified by recrystallization from ethanol. The synthesis of 5-(4-Formylphenyl)-2-methoxynicotinic acid, 95% is relatively simple and cost-effective, making it a viable option for use in research and development.

properties

IUPAC Name

5-(4-formylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDWLYHNZBKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687039
Record name 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Formylphenyl)-2-methoxynicotinic acid

CAS RN

1261953-88-1
Record name 5-(4-Formylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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